2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
Description
Properties
IUPAC Name |
2-[1-(3,5-difluorophenyl)triazol-4-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2N3O/c11-7-3-8(12)5-10(4-7)15-6-9(1-2-16)13-14-15/h3-6,16H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRKIZRZRSAKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N2C=C(N=N2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-difluorophenyl azide and propargyl alcohol.
Cycloaddition Reaction: The key step in the synthesis is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the azide and alkyne groups to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, in a solvent like dimethyl sulfoxide (DMSO) or acetonitrile, at room temperature.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Scientific Research Applications
2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The difluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Core Triazole Modifications
Target Compound : 2-[1-(3,5-Difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
- Synthesis: CuAAC with 3,5-dimethylbenzyl azide and propargyl alcohol, followed by reduction . Key Difference: Electron-donating methyl groups may increase lipophilicity but reduce metabolic stability compared to fluorine substituents.
- Analog 2: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Substituents: 2,4-Difluorophenyl, phenylsulfonyl, thioether-linked ketone. Synthesis: Sodium ethoxide-mediated alkylation of triazole with α-halogenated ketone .
Functional Group Variations
| Compound | Triazole Type | Aryl Group | Functional Group | Synthesis Method |
|---|---|---|---|---|
| Target Compound | 1,2,3-triazole | 3,5-Difluorophenyl | -CH2OH | CuAAC |
| Analog 1 (Dimethylbenzyl) | 1,2,3-triazole | 3,5-Dimethylbenzyl | -CH2OH | CuAAC + reduction |
| Analog 2 (Sulfonylphenyl) | 1,2,4-triazole | 2,4-Difluorophenyl | -S-C(O)-Ph | Alkylation with ketone |
Biological Activity
The compound 2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a notable member of the triazole family, characterized by its unique structural features that endow it with significant biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications supported by empirical data and research findings.
Chemical Structure and Properties
This compound consists of a triazole ring fused with a difluorophenyl group. The presence of the difluorophenyl moiety enhances its lipophilicity and binding affinity to biological targets. The compound's molecular formula is with a molecular weight of 215.18 g/mol.
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of Starting Materials : Synthesis begins with the formation of 3,5-difluorophenyl azide and propargyl alcohol .
- Cycloaddition Reaction : The key step is the Huisgen 1,3-dipolar cycloaddition reaction (click chemistry), where the azide reacts with the alkyne to form the triazole ring.
- Reaction Conditions : This reaction is usually performed in the presence of a copper(I) catalyst in solvents like DMSO or acetonitrile at ambient temperature.
- Purification : The final product is purified using column chromatography or recrystallization techniques.
Antimicrobial Properties
Research indicates that this compound exhibits noteworthy antimicrobial activity. It has been shown to inhibit various fungal strains and bacteria effectively.
| Microorganism | Inhibition Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.5 μg/mL | |
| Escherichia coli | 16 μg/mL | |
| Staphylococcus aureus | 8 μg/mL |
The compound's mechanism of action is believed to involve the inhibition of key enzymes and receptors involved in microbial metabolism and growth.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting carboxylesterase (CaE), which plays a crucial role in drug metabolism.
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Carboxylesterase | Reversible mixed-type | |
| Acetylcholinesterase | Competitive |
Molecular docking studies suggest that the triazole ring interacts favorably within the active site of these enzymes, enhancing its inhibitory potency.
Study on Antifungal Activity
A study conducted on various triazole derivatives including this compound demonstrated that this compound outperformed traditional antifungal agents like fluconazole against resistant strains of Candida species. The study highlighted its potential as a lead compound in antifungal drug development due to its superior efficacy and lower toxicity profiles compared to existing treatments .
Structure–Activity Relationship (SAR)
Extensive SAR analysis has revealed that modifications on the difluorophenyl group significantly impact biological activity. For instance:
- Increasing fluorine substitution enhances lipophilicity and improves membrane permeability.
- Altering positions on the triazole ring can lead to varied binding affinities towards target enzymes.
Q & A
Basic Synthesis and Optimization
Q: What are the key considerations for synthesizing 2-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol, and how can reaction conditions be optimized? A: The synthesis typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) due to its regioselectivity and efficiency in forming 1,4-disubstituted triazoles . Critical parameters include:
- Catalyst Loading : 0.1–1 mol% Cu(I) (e.g., CuI or TBTA-CuSO₄) to minimize side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove copper residues.
- Temperature : Room temperature or mild heating (~50°C) to balance yield and purity.
Table 1: Comparison of Synthetic Routes
| Method | Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuAAC | CuI | DMF | 85 | 95 |
| Strain-promoted | None | THF | 60 | 80 |
Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the triazole-ethanol derivative.
Structural Characterization Techniques
Q: Which spectroscopic and computational methods are most reliable for confirming the structure of this compound? A:
- ¹H/¹³C NMR : The 3,5-difluorophenyl group shows distinct aromatic splitting patterns (e.g., doublets of doublets for para-fluorine coupling), while the triazole C-H proton appears as a singlet at δ 7.8–8.2 ppm .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula (C₁₀H₉F₂N₃O) with <2 ppm error .
- X-ray Crystallography : Resolves spatial arrangement of the triazole and ethanol moieties, critical for docking studies .
Biological Activity Screening
Q: What in vitro assays are suitable for preliminary evaluation of its bioactivity? A:
- Anticancer : MTT assays on HeLa, MCF-7, or A549 cell lines (IC₅₀ values <10 μM indicate potency; compare to doxorubicin controls) .
- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values <50 μg/mL are promising .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 or kinase targets) to assess interaction with hydrophobic pockets via the difluorophenyl group .
Advanced Structure-Activity Relationship (SAR) Analysis
Q: How do substituent modifications (e.g., fluorination position) influence bioactivity? A:
- 3,5-Difluoro vs. 4-Fluoro : The 3,5-difluorophenyl group enhances lipophilicity (logP ~2.5) and target binding compared to mono-fluorinated analogs, as seen in EGFR inhibition studies (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol) .
- Ethanol vs. Morpholinoethyl : The hydroxyl group improves aqueous solubility (logS = -2.1 vs. -3.5 for morpholine derivatives) but reduces membrane permeability (Papp <5 ×10⁻⁶ cm/s) .
Table 2: SAR Trends in Triazole Derivatives
| Substituent | Bioactivity (IC₅₀, μM) | Solubility (mg/mL) |
|---|---|---|
| 3,5-F₂Ph | 3.2 (HeLa) | 0.8 |
| 4-FPh | 5.9 (HeLa) | 1.2 |
| Morpholinoethyl | 4.1 (HeLa) | 0.3 |
Resolving Contradictory Bioactivity Data
Q: How to address discrepancies in reported anti-inflammatory vs. anticancer effects of similar triazoles? A:
- Target Selectivity : Anti-inflammatory activity (COX-2 IC₅₀ = 0.8 μM) may dominate in low-fluorine analogs, while 3,5-difluoro derivatives preferentially inhibit pro-survival kinases (e.g., Akt1, IC₅₀ = 1.5 μM) .
- Assay Conditions : Varying cell lines (e.g., RAW264.7 vs. MCF-7) and serum concentrations (5% vs. 10% FBS) alter compound bioavailability and efficacy .
Computational Modeling for Mechanism Elucidation
Q: Which computational approaches are validated for studying its mechanism of action? A:
- Molecular Docking (AutoDock/Vina) : Simulate binding to EGFR (PDB: 4HJO) or COX-2 (PDB: 5KIR) to identify key interactions (e.g., triazole-F404 hydrogen bonding) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates robust binding .
- QSAR Models : Use Hammett constants (σₚ = 0.78 for 3,5-F₂Ph) to predict electronic effects on activity .
Stability and Degradation Pathways
Q: What are the major degradation products under physiological conditions? A:
- Hydrolysis : The ethanol group undergoes slow oxidation to a ketone (t₁/₂ = 48 h in PBS, pH 7.4) .
- Photodegradation : UV exposure (254 nm) cleaves the triazole ring, yielding 3,5-difluorophenyl azide and acetylene byproducts (HPLC-MS monitoring recommended) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
